molecular formula C15H15ClN2O2 B5822404 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione

Cat. No. B5822404
M. Wt: 290.74 g/mol
InChI Key: IKHJVSFOJDWIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDD is a pyrrolidinedione derivative that has been synthesized through various methods, including the use of piperidine and 4-chlorophenylacetic acid.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione acts on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione is believed to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have various biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione increases the levels of GABA in the brain, which may contribute to its anticonvulsant and antidepressant effects. Additionally, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. This may contribute to its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages and limitations for lab experiments. One advantage is that it has been found to have potential therapeutic applications in various areas of scientific research. Additionally, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. Additionally, more research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione increases the levels of BDNF, which may contribute to its neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione for its potential therapeutic applications. Furthermore, more research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione in human clinical trials.

Synthesis Methods

1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized through various methods, including the use of piperidine and 4-chlorophenylacetic acid. In one method, piperidine is reacted with 4-chlorophenylacetic acid in the presence of acetic anhydride to form the intermediate 1-(4-chlorophenyl)-3-(1-piperidinyl) pyrrolidine-2,5-dione. This intermediate is then oxidized using potassium permanganate to form 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione.

Scientific Research Applications

1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have potential therapeutic applications in various areas of scientific research. One area of interest is its potential as an anticonvulsant drug. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has anticonvulsant effects in animal models of epilepsy. Additionally, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have potential as an antidepressant drug. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has antidepressant effects in animal models of depression.

properties

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHJVSFOJDWIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877746
Record name R3871-N30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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